molecular formula C27H22F2N2O3S B2422882 3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223954-99-1

3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2422882
CAS No.: 1223954-99-1
M. Wt: 492.54
InChI Key: RXQKSCLNZCKNMA-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiophene ring, a quinoline ring, a furan ring, and an amide group. Each of these structural features can confer specific properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several aromatic rings (thiophene, quinoline, and furan) and functional groups (ether, amide, and fluoro substituents). These features could potentially influence the compound’s reactivity, stability, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and structural features. For example, the amide group might undergo hydrolysis or condensation reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Research has demonstrated the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including compounds similar in structure to the specified chemical. These compounds were tested for antiproliferative activity against a variety of cell lines, highlighting their potential as therapeutic agents. For instance, certain derivatives exhibited significant activity, especially against melanoma and breast cancer cell lines, due to their interaction with specific molecular targets (Joyce Hung et al., 2014).

Anti-Tubercular Activity

Another study focused on the synthesis of fused thieno-/furo-quinoline compounds, revealing a straightforward preparation method. These compounds were screened for anti-tubercular activity, with certain derivatives displaying superior efficacy compared to established drugs. This suggests their potential utility in developing new treatments for tuberculosis (M. Akula et al., 2016).

ATM Kinase Inhibition

Research into 3-quinoline carboxamides has led to the discovery and optimization of compounds as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These findings are significant for developing targeted therapies for diseases where ATM kinase plays a crucial role, demonstrating the chemical's potential in precision medicine (S. Degorce et al., 2016).

Diuretic Properties and Crystal Structure

A study on the polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, sheds light on its potential as a novel hypertension remedy. The analysis of its crystal structure provides insights into its pharmacological activity and offers a foundation for further drug development (S. Shishkina et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further studies to explore its potential uses, particularly if it shows promising biological activity. This could include in-depth studies of its mechanism of action, pharmacokinetics, and potential therapeutic applications .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N2O3S/c1-2-33-19-9-7-16(8-10-19)23-21-15-31-24-20(13-17(28)14-22(24)29)25(21)35-26(23)27(32)30-11-3-5-18-6-4-12-34-18/h4,6-10,12-15H,2-3,5,11H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQKSCLNZCKNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=C(C4=NC=C23)F)F)C(=O)NCCCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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